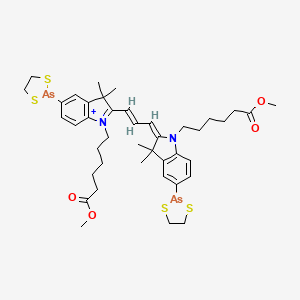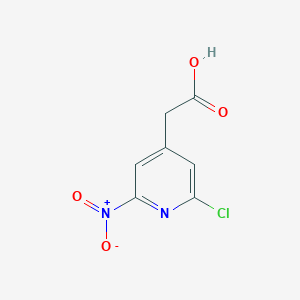
N-(2-Hydroxyethyl) Pseudoephedrine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl) Pseudoephedrine-d3 is a deuterated analogue of N-(2-Hydroxyethyl) Pseudoephedrine. This compound is a derivative of Hydroxyalkyl Pseudoephedrine and is often used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl) Pseudoephedrine-d3 typically involves the incorporation of deuterium atoms into the pseudoephedrine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent production of the compound. This may include the use of high-pressure reactors, automated synthesis systems, and rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl) Pseudoephedrine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols or amines.
科学研究应用
N-(2-Hydroxyethyl) Pseudoephedrine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves its interaction with various molecular targets and pathways. As a deuterated analogue, it exhibits similar pharmacological properties to pseudoephedrine but with altered metabolic stability and pharmacokinetics. This can result in differences in its biological effects and therapeutic potential .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-Hydroxyethyl) Pseudoephedrine-d3 include:
N-(2-Hydroxyethyl) Pseudoephedrine: The non-deuterated analogue.
Hydroxyalkyl Pseudoephedrine: A related compound with similar chemical structure and properties.
Pseudoephedrine: A widely used decongestant with similar pharmacological effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can significantly alter its metabolic stability and pharmacokinetics. This makes it a valuable tool in scientific research for studying the effects of deuterium incorporation on the biological activity and therapeutic potential of pseudoephedrine derivatives.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
212.30 g/mol |
IUPAC 名称 |
(1R,2S)-2-[2-hydroxyethyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12-/m0/s1/i2D3 |
InChI 键 |
DZUDAROQGILUTD-CBBHXFRQSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCO)[C@@H](C)[C@@H](C1=CC=CC=C1)O |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


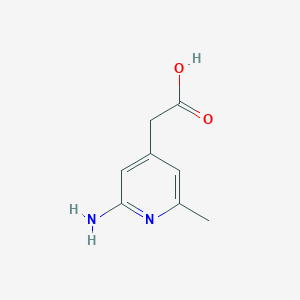
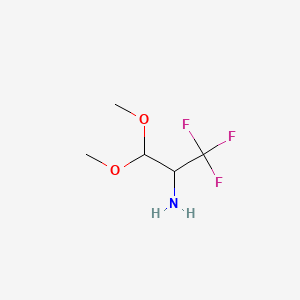
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
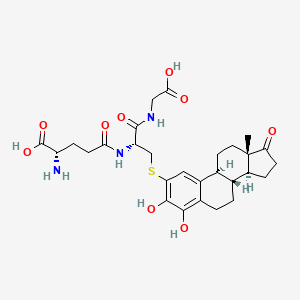
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
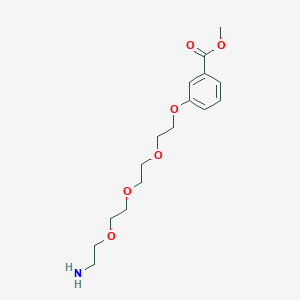

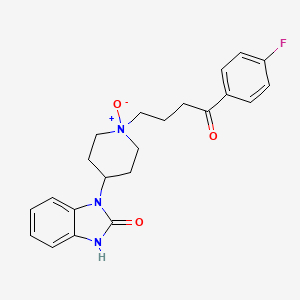
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
